molecular formula C7H15NO3 B1272024 (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid CAS No. 73397-20-3

(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid

Cat. No.: B1272024
CAS No.: 73397-20-3
M. Wt: 161.2 g/mol
InChI Key: GZLMFCWSEKVVGO-WDSKDSINSA-N
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Description

(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid is a chiral amino acid derivative It is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield.

Another synthetic route involves the use of dimethyl (2S,3S)-2,3-O-isopropylidenetartrate as a starting material. This compound is subjected to a series of reactions including reflux with absolute 2-propanol and tetraisopropyl titanate, followed by hydrolysis and purification steps .

Industrial Production Methods

Industrial production of this compound typically involves biocatalytic processes due to their efficiency and selectivity. The use of genetically engineered bacteria expressing specific enzymes, such as carbonyl reductase, allows for the large-scale production of this compound with high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized to form corresponding keto acids.

    Reduction: Reduction reactions can convert it into different amino alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives such as keto acids, amino alcohols, and substituted amino acids. These derivatives can be further utilized in the synthesis of complex molecules and pharmaceuticals.

Scientific Research Applications

(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved include binding to active sites, altering enzyme conformation, and modulating catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-6,9H,3,8H2,1-2H3,(H,10,11)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLMFCWSEKVVGO-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376141
Record name (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73397-20-3
Record name (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid
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(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid

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